molecular formula C27H29N5O3 B611923 Zanubrutinib CAS No. 1691249-45-2

Zanubrutinib

Cat. No. B611923
M. Wt: 471.561
InChI Key: RNOAOAWBMHREKO-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zanubrutinib is a chemotherapy drug used to treat certain types of B-cell cancers . These cancers affect B-lymphocytes, a type of white blood cell that helps you fight off infection . It is used to treat mantle cell lymphoma (MCL) in adults who have received at least one previous treatment for their cancer . This medicine is also used to treat Waldenström macroglobulinemia (WM) and marginal zone lymphoma (MZL) that has come back (relapsed) or did not respond to the treatment .


Synthesis Analysis

Zanubrutinib was originally developed by applying a structure-activity strategy to enhance the specificity as well as enzymatic and pharmacokinetic properties . Preclinical studies confirmed greater specificity and better bioavailability of zanubrutinib compared with that of ibrutinib .


Molecular Structure Analysis

The molecular formula of Zanubrutinib is C27H29N5O3 . The exact mass is 471.23 and the molecular weight is 471.561 .


Chemical Reactions Analysis

Zanubrutinib was developed by applying a structure-activity strategy to enhance the specificity as well as enzymatic and pharmacokinetic properties . Preclinical studies confirmed greater specificity and better bioavailability of zanubrutinib compared with that of ibrutinib .


Physical And Chemical Properties Analysis

The molecular formula of Zanubrutinib is C27H29N5O3 . The exact mass is 471.23 and the molecular weight is 471.561 . The elemental analysis shows that it contains C, 68.77; H, 6.20; N, 14.85; O, 10.18 .

Scientific Research Applications

  • Efficacy in B-Cell Malignancies : Zanubrutinib has demonstrated encouraging activity in patients with chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL), showing a high overall response rate and a low incidence of major toxicities (Tam et al., 2019).

  • Approval for Treatment : Zanubrutinib received accelerated approval in the USA for the treatment of adult patients with mantle cell lymphoma (MCL) who have received at least one prior therapy, based on the overall response rate observed in clinical trials (Syed, 2020).

  • Pharmacokinetics and Drug Interactions : The pharmacokinetic properties of Zanubrutinib have been characterized, and it has been shown that intrinsic and extrinsic factors like hepatic impairment do not significantly impact its pharmacokinetics. It also has a profile that suggests minimal clinically relevant drug-drug interactions (Ou et al., 2020).

  • Impact on Drug Metabolism and Transport : Zanubrutinib is primarily metabolized by CYP3A in humans, and its interaction with strong CYP3A inducers and inhibitors has been evaluated, confirming its primary metabolic pathway. This understanding aids in managing potential drug interactions (Mu et al., 2019).

  • Clinical Application in B-Cell Lymphoma : Zanubrutinib has shown deep and sustained remissions with a favorable safety profile in various B-cell lymphomas, contributing to the advancement of precision therapy in this field (Tang et al., 2022).

  • Simultaneous Development in the USA and China : Zanubrutinib became the first investigational new drug discovered in China to achieve simultaneous development in both the USA and China, reflecting its global impact and significance (Li et al., 2020).

Safety And Hazards

Zanubrutinib may cause bleeding problems or heart rhythm problems . It may also decrease your body’s ability to fight an infection . It should be used with caution in patients with severe liver disease .

Future Directions

Zanubrutinib is currently approved for various B-cell malignancies in multiple countries . The clinical program of zanubrutinib has expanded significantly, with ongoing studies in a wide range of hemato-oncological diseases and in combination with many other therapies . The commitment to finding improved treatment options should always run parallel to patient care .

properties

IUPAC Name

(7S)-2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOAOAWBMHREKO-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC(CC1)[C@@H]2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026208
Record name Zanubrutinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bruton's tyrosine kinase (BTK) is a non-receptor kinase and a signalling molecule for the B cell receptors expressed on the peripheral B cell surface. The BCR signalling pathway plays a crucial role in normal B-cell development but also the proliferation and survival of malignant B cells in many B cell malignancies, including mantle-cell lymphoma (MCL). Once activated by upstream Src-family kinases, BTK phosphorylates phospholipase-Cγ (PLCγ), leading to Ca2+ mobilization and activation of NF-κB and MAP kinase pathways. These downstream cascades promote the expression of genes involved in B cell proliferation and survival. The BCR signalling pathway also induces the anti-apoptotic protein Bcl-xL and regulates the integrin α4β1 (VLA-4)-mediated adhesion of B cells to vascular cell adhesion molecule-1 (VCAM-1) and fibronectin via BTK. Apart from the direct downstream signal transduction pathway of B cells, BTK is also involved in chemokine receptor, Toll-like receptor (TLR) and Fc receptor signalling pathways. Zanubrutinib inhibits BTK by forming a covalent bond with cysteine 481 residue in the adenosine triphosphate (ATP)–binding pocket of BTK, which is the enzyme's active site. This binding specificity is commonly seen with other BTK inhibitors. Due to this binding profile, zanubrutinib may also bind with varying affinities to related and unrelated ATP-binding kinases that possess a cysteine residue at this position. By blocking the BCR signalling pathway, zanubrutinib inhibits the proliferation, trafficking, chemotaxis, and adhesion of malignant B cells, ultimately leading to reduced tumour size. Zanubrutinib was also shown to downregulate programmed death-ligand 1 (PD-1) expression and cytotoxic T lymphocyte-associated antigen-4 (CTLA-4) on CD4+ T cells.
Record name Zanubrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Zanubrutinib

CAS RN

1691249-45-2
Record name (7S)-4,5,6,7-Tetrahydro-7-[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1691249-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zanubrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1691249452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zanubrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zanubrutinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZANUBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG9MHG098Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
JR Brown, B Eichhorst, P Hillmen… - … England Journal of …, 2023 - Mass Medical Soc
… course of therapy to receive zanubrutinib or ibrutinib until the occurrence of … zanubrutinib was noninferior to ibrutinib. If noninferiority was established, the superiority of zanubrutinib was …
Number of citations: 106 www.nejm.org
CS Tam, J Trotman, S Opat, JA Burger… - Blood, The Journal …, 2019 - ashpublications.org
… In this study, zanubrutinib was tolerable and demonstrated … Zanubrutinib, ibrutinib, and other active BTK inhibitors … , we conducted a phase 1 study of zanubrutinib to evaluate its safety, …
Number of citations: 297 ashpublications.org
M Shadman, IW Flinn, MY Levy, RF Porter… - The Lancet …, 2023 - thelancet.com
Background We hypothesised that zanubrutinib, a highly selective next-generation Bruton tyrosine kinase (BTK) inhibitor, would be a safe and active treatment for patients intolerant of …
Number of citations: 20 www.thelancet.com
CS Tam, K Giannopoulos, W Jurczak, M Šimkovič… - Blood, 2021 - Elsevier
Background: Zanubrutinib (zanu) is a selective next-generation Bruton tyrosine kinase (BTK) inhibitor designed to have high specificity for BTK and minimize off-target effects (Guo, J …
Number of citations: 30 www.sciencedirect.com
CS Tam, T Robak, P Ghia, BS Kahl, P Walker… - Blood, 2019 - Elsevier
… In an early phase study, zanubrutinib demonstrated … (17p) CLL/SLL treated with zanubrutinib (160 mg twice daily). Adult … had received ≥1 dose of zanubrutinib and were included in the …
Number of citations: 36 www.sciencedirect.com
A Tedeschi, E Ferrant, IW Flinn, CS Tam, P Ghia… - Blood, 2021 - Elsevier
… Here, we present early results for patients with TN del(17p) CLL/SLL receiving zanubrutinib … treated with zanubrutinib (160 mg twice daily) for 3 mos followed by zanubrutinib (same …
Number of citations: 24 www.sciencedirect.com
JR Brown, T Robak, P Ghia, BS Kahl, P Walker… - Blood, 2020 - Elsevier
Background: Patients (pts) with CLL/SLL whose tumor exhibits the deletion of chromosome 17p13. 1 [del (17p)] have an unfavorable prognosis and respond poorly to standard …
Number of citations: 26 www.sciencedirect.com
M Shadman, IW Flinn, MY Levy, R Porter, JM Burke… - Blood, 2021 - Elsevier
Background: Bruton tyrosine kinase inhibitors (BTKis) are important tools to treat B-cell malignancies. However, duration of treatment may be limited by adverse events (AEs). …
Number of citations: 21 www.sciencedirect.com
JM Rhodes, AR Mato - Drug Design, Development and Therapy, 2021 - Taylor & Francis
… BTK inhibitor zanubrutinib and its use in the treatment of CLL. … study zanubrutinib in combination with venetoclax, which will further our understanding of how to best use zanubrutinib in …
Number of citations: 13 www.tandfonline.com
CS Tam, JR Brown, BS Kahl, P Ghia… - The Lancet …, 2022 - thelancet.com
… We compared zanubrutinib with bendamustine–rituximab to determine its effectiveness as … Patients with del(17)(p13·1) were enrolled in group C and received zanubrutinib. Zanubrutinib …
Number of citations: 83 www.thelancet.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.